Selective MAO-B Inhibition: Comparable Potency to Optimized Dual Inhibitors
This compound (MAO-B-IN-19) exhibits selective monoamine oxidase B (MAO-B) inhibitory activity with an IC₅₀ of 0.67 μM [1]. This potency is directly comparable to that of optimized N-methyl-piperazine chalcones, such as compound 2k (3-trifluoromethyl-4-fluorinated derivative), which showed an IC₅₀ of 0.71 μM for MAO-B in a separate study [2]. The target compound achieves comparable target engagement without the added molecular complexity of a piperazine moiety, offering a simpler scaffold for SAR studies.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.67 μM |
| Comparator Or Baseline | N-methyl-piperazine chalcone 2k |
| Quantified Difference | 0.04 μM (lower IC₅₀ for the target compound, indicating marginally higher potency) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This evidence positions the compound as a potent MAO-B inhibitor, directly comparable to more structurally complex chalcones developed for neurodegenerative disease research, enabling focused studies on the core fluorinated chalcone pharmacophore.
- [1] Development of the “hidden” multi-target-directed ligands by AChE/BuChE for the treatment of Alzheimer's disease. (2023). European Journal of Medicinal Chemistry, 251, 115253. View Source
- [2] El-Damasy, A. K., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(2). View Source
